1-(4-Chlorophenyl)-2-nitroethene

Overview

Description

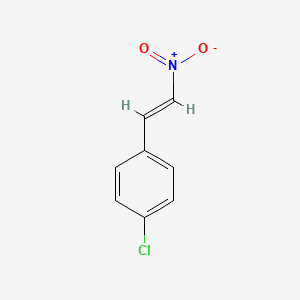

1-(4-Chlorophenyl)-2-nitroethene (CAS: 706-07-0) is an organic compound with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol . Structurally, it consists of a nitroethene group (–CH₂–NO₂) attached to a para-chlorophenyl ring. This compound is also known by synonyms such as trans-4-chloro-β-nitrostyrene and 1-chloro-4-(2-nitrovinyl)benzene . It is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of serotonin transporter modulators and other bioactive molecules .

The nitro group (–NO₂) acts as a strong electron-withdrawing substituent, enhancing electrophilicity at the β-position of the ethene moiety, while the para-chlorine atom contributes to steric and electronic effects on the aromatic ring .

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-2-nitroethene

Nitration of 4-Chlorostyrene

One of the most common synthetic routes to this compound involves the nitration of 4-chlorostyrene. This method uses a nitrating agent such as nitric acid, often in the presence of a catalyst, under controlled temperature conditions to selectively introduce the nitro group onto the ethene moiety.

- Reaction conditions: Typically, the nitration is carried out at low to moderate temperatures to avoid over-nitration or side reactions.

- Catalysts: Acid catalysts or mixed acid systems may be employed to enhance selectivity.

- Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method is favored for its straightforward approach and relatively high yield, making it suitable for both small-scale synthesis and industrial production.

Dehydration of Nitroalcohol Precursors

Another approach involves the dehydration of nitroalcohols, such as 2-nitropropan-1-ol derivatives, to form nitroalkenes. Although this method is more commonly applied to simpler nitroalkenes, analogous strategies can be adapted for substituted nitroethenes.

- Mechanism: The dehydration typically proceeds via elimination of water, often facilitated by dehydrating agents like Dicyclohexylcarbodiimide (DCC) or under acidic conditions.

- Temperature: Mild temperatures (around 35°C) are sufficient for some nitroalcohols, but higher temperatures may be required depending on the substrate.

- Yield: This method can provide satisfactory yields but may require careful control to prevent polymerization or decomposition of the nitroalkene product.

Dehydrohalogenation of Halo-Nitroalkanes

Dehydrohalogenation of 2-halo-1-nitroalkanes is a viable synthetic route to nitroethenes, including substituted derivatives like this compound.

- Process: The elimination of HX (where X = halogen) from halo-nitroalkanes can be achieved thermally or catalytically.

- Catalysts: Bases such as pyridine or picoline can catalyze the elimination under mild conditions, favoring an E1CB-like mechanism.

- Temperature: Catalytic conditions allow the reaction to proceed at room temperature or slightly elevated temperatures, improving yield and selectivity.

- Example: The elimination of HBr from 1,2-dibromo-1-nitro-2-phenylethane yields 2-phenyl-1-bromo-1-nitroethene with high efficiency, suggesting similar strategies can be applied for chlorinated analogs.

Catalytic Synthesis Using Palladium Catalysts

Recent advances include the use of palladium-based catalysts for the synthesis of nitro-substituted aromatic compounds, which can be adapted for nitroethene derivatives.

- Catalyst: Mesoporous Pd-MCM-41 has been reported to catalyze rapid and efficient transformations of β-nitrostyrenes.

- Advantages: High yields, fast reaction times, and catalyst reusability (up to eight cycles with minimal activity loss).

- Applications: This catalytic system facilitates de-nitrative cyclotrimerization and cycloaddition reactions, indicating potential for selective synthesis of nitroethene derivatives.

Industrial Scale Continuous Flow Nitration

For large-scale production, continuous flow reactors are employed to perform nitration reactions with precise control over reaction parameters.

- Benefits: Enhanced safety, better temperature control, improved yield and purity.

- Purification: Advanced techniques such as recrystallization and chromatography are used post-reaction to ensure product quality.

- Environmental considerations: Continuous flow processes reduce waste and improve reaction efficiency.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Temperature Range | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitration of 4-Chlorostyrene | 4-Chlorostyrene, HNO3, acid catalyst | 0–50 °C | 70–90 | Simple, scalable, high selectivity | Requires careful temperature control |

| Dehydration of Nitroalcohols | Nitroalcohol, DCC or acid catalyst | ~35 °C | 60–80 | Mild conditions | Limited substrate scope |

| Dehydrohalogenation of Halo-nitroalkanes | 2-Halo-1-nitroalkane, base catalyst (pyridine) | Room temp to 100 °C | 80–85 | Mild conditions, good yield | Requires halo-nitroalkane precursor |

| Pd-MCM-41 Catalyzed Synthesis | β-Nitrostyrenes, Pd-MCM-41 catalyst | Ambient | >90 | Fast, reusable catalyst | Catalyst preparation complexity |

| Continuous Flow Nitration (Industrial) | 4-Chlorostyrene, nitrating agents | Controlled (varies) | >90 | High purity, scalable | Requires specialized equipment |

Research Findings and Notes

- The nitration of 4-chlorostyrene remains the most direct and widely used method for synthesizing this compound, with yields typically ranging from 70% to 90% under optimized conditions.

- Dehydration methods, while effective for simpler nitroalkenes, require adaptation for substituted systems and careful control to avoid side reactions.

- Dehydrohalogenation offers a mild and efficient route, especially when catalyzed by bases like pyridine, enabling high yields at relatively low temperatures.

- The use of mesoporous palladium catalysts represents a modern, green chemistry approach, offering rapid synthesis and catalyst recyclability, which is promising for future applications.

- Industrial continuous flow nitration processes provide enhanced safety and product quality, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-nitroethene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation: The ethene backbone can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Major Products Formed:

Reduction: 1-(4-Chlorophenyl)-2-aminoethene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Epoxides or hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

- Organic Synthesis: 1-(4-Chlorophenyl)-2-nitroethene serves as an intermediate in synthesizing more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

- Materials Science: It can be used to develop novel materials with specific electronic or optical properties.

- Pharmaceutical Research: Derivatives of the compound may exhibit biological activity, making it a potential candidate for drug development. Research into its potential as a precursor for pharmaceutical compounds is ongoing, particularly in developing anti-inflammatory and anticancer agents.

- Environmental Chemistry: It can be used as a model compound to study the environmental fate and degradation of nitroaromatic compounds.

- Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Reactions

This compound undergoes various chemical reactions:

- Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst. The major product formed is 1-(4-Chlorophenyl)-2-aminoethene.

- Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Various substituted derivatives are formed depending on the nucleophile used.

- Oxidation: The ethene backbone can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid. Epoxides or hydroxylated derivatives are the major products.

This compound has diverse pharmacological properties and is of significant interest in biological research. Its biological activity primarily involves enzyme inhibition and the generation of reactive oxygen species (ROS). Research indicates that compounds with nitro and halogen substituents exhibit cytotoxic effects against various tumor cell lines.

Case Studies

- Cytotoxicity Assessment: Studies on structurally similar nitro-substituted compounds demonstrated that introducing nitro groups at specific positions significantly enhanced cytotoxicity against cancer cell lines. For instance, 4-nitro-substituted derivatives showed preferential targeting of malignant cells compared to normal cells, suggesting a potential therapeutic window for further development.

- Antimicrobial Activity: Research into nitroalkenes has indicated their potential as antimicrobial agents. Compounds with similar functional groups have been tested against bacterial strains, showing promising results in inhibiting growth through mechanisms involving oxidative stress and disruption of bacterial cell membranes.

- Anticancer Activity: A derivative of this compound was evaluated for its antiproliferative effects against laryngeal carcinoma cells. The results demonstrated significant cytotoxicity, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-nitroethene involves its interaction with molecular targets through its nitro and chlorophenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs

Substituent Position and Functional Group Variations

Key Observations :

- Substituent position : The para-chloro substituent in this compound enables resonance stabilization, enhancing conjugation compared to meta- or ortho-substituted analogs .

- Functional groups: Replacement of the nitro group with cyano (as in acrylonitrile derivatives) reduces electrophilicity but increases polarity .

Complex Derivatives

- 1,1-Diphenyl-2-(4-chlorophenyl)ethene (C₂₀H₁₅Cl, MW: 290.79): Contains three aromatic rings, leading to higher hydrophobicity and steric hindrance compared to simpler nitroethenes .

Physicochemical Properties

- Electron Density and Reactivity :

- Dipole Moments :

- DFT studies on related chlorophenyl compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show dipole moments of ~2.57 Debye, influenced by substituent electronegativity .

Biological Activity

1-(4-Chlorophenyl)-2-nitroethene, a nitroalkene compound, has garnered attention for its potential biological activities and applications in organic synthesis. This compound, characterized by the presence of both a nitro group and a chlorophenyl moiety, suggests a versatile profile for various chemical reactions and biological interactions.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features:

- A chlorophenyl group which may enhance lipophilicity and influence biological interactions.

- A nitroethene moiety that is known to participate in Michael addition reactions, potentially leading to various derivatives with distinct biological activities.

Case Study 1: Cytotoxicity Assessment

A study on structurally similar nitro-substituted compounds demonstrated that introducing nitro groups at specific positions significantly enhanced cytotoxicity against cancer cell lines. For instance, 4-nitro-substituted derivatives showed preferential targeting of malignant cells compared to normal cells, suggesting a potential therapeutic window for further development .

Case Study 2: Antimicrobial Activity

Research into nitroalkenes has indicated their potential as antimicrobial agents. Compounds with similar functional groups have been tested against bacterial strains, showing promising results in inhibiting growth through mechanisms involving oxidative stress and disruption of bacterial cell membranes.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of nitroalkenes and their derivatives:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-nitroethene, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane under basic conditions (e.g., NaOH or KOH). Optimization involves controlling temperature (40–60°C) and solvent polarity (ethanol or methanol) to enhance yield. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) is critical .

- Characterization : Confirm purity via melting point analysis and structural assignment using -NMR (aromatic protons at δ 7.4–8.1 ppm, nitro group coupling) and FT-IR (C=C stretch at ~1600 cm, NO asymmetric stretch at ~1520 cm) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodology : Conduct accelerated degradation studies by exposing the compound to light (UV-Vis irradiation), humidity (75% RH), and temperature (40°C) for 1–4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and quantify degradation products (e.g., nitro group reduction to amine) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?

- Methodology : Use -NMR to resolve aromatic carbons (C-Cl coupling at ~125–130 ppm) and X-ray crystallography for unambiguous structural confirmation. Compare experimental IR spectra with computational (DFT) predictions to validate nitro group geometry .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric effects of substituents on the reactivity of this compound?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, HOMO-LUMO gaps, and nitro group charge distribution. Correlate computational data with experimental reaction rates (e.g., Diels-Alder cycloaddition) to identify steric hindrance from the 4-chlorophenyl group .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study : If -NMR suggests planar geometry but X-ray crystallography reveals torsional strain (e.g., dihedral angle >10°), employ dynamic NMR to probe conformational exchange. Validate using NOESY to detect spatial proximity between nitro and chlorophenyl groups .

Q. How does crystal packing influence the physicochemical properties of this compound?

- Methodology : Analyze single-crystal X-ray data to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the lattice. Correlate packing density with melting point and solubility (e.g., logP calculations vs. experimental shake-flask measurements) .

Q. What mechanistic insights explain the compound’s behavior in catalytic asymmetric reactions?

Properties

IUPAC Name |

1-chloro-4-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJATYFHELDGEA-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879307 | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

706-07-0, 5153-70-8 | |

| Record name | Styrene, p-chloro-beta-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000706070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 706-07-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CHLORO B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-Chloro-β-nitrostyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5153-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.